Bombykol Bombykol CID 13850 is a natural product found in Hemileuca electra with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1658813
InChI: InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3
SMILES: CCCC=CC=CCCCCCCCCCO
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol

Bombykol

CAS No.:

Cat. No.: VC1658813

Molecular Formula: C16H30O

Molecular Weight: 238.41 g/mol

* For research use only. Not for human or veterinary use.

Bombykol -

Specification

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
IUPAC Name hexadeca-10,12-dien-1-ol
Standard InChI InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3
Standard InChI Key CIVIWCVVOFNUST-UHFFFAOYSA-N
SMILES CCCC=CC=CCCCCCCCCCO
Canonical SMILES CCCC=CC=CCCCCCCCCCO

Introduction

Discovery and Historical Background

The identification of bombykol stands as a testament to scientific persistence and methodological innovation. Adolf Butenandt and his colleagues at the Max Planck Institute of Biochemistry in Munich embarked on what would become a nearly two-decade-long research journey to isolate and characterize this elusive compound . Butenandt, who had previously been awarded the 1939 Nobel Prize in Chemistry for his work on sex hormones, finally succeeded in isolating bombykol in 1959 after overcoming significant technical challenges .

The investigation required an extraordinary volume of biological material—extracts from over 500,000 female Bombyx mori moths—to obtain sufficient quantities of the pheromone for analysis . This massive undertaking highlighted both the remarkable potency of pheromones and the technical limitations of mid-20th century analytical chemistry.

Butenandt's team developed innovative bioassays to track the presence of the active compound during purification. They observed that male moths would perform a characteristic "flutter dance" when exposed to the pheromone, beating their wings rapidly in response. This behavior served as a reliable indicator, allowing researchers to determine that concentrations as low as 10⁻¹² micrograms per milliliter could elicit responses in 50% of male moths—demonstrating the extraordinary sensitivity of the insect's detection system .

Chemical Structure and Properties

Structural Elucidation

Following its successful purification, Butenandt's team determined bombykol's molecular structure within just one year. Through chemical analysis, they established the molecular formula as C₁₆H₃₀O . Using the then-emerging technique of infrared spectroscopy, they identified key functional groups including an alcohol group and conjugated double bonds, the latter confirmed by ultraviolet spectroscopy .

Catalytic hydrogenation of bombykol yielded cetyl alcohol (hexadecan-1-ol, CH₃(CH₂)₁₅OH), providing critical information about the carbon backbone. Through a series of degradation studies, including oxidative degradation using potassium permanganate, they determined that bombykol's complete structure is (E,Z)-10,12-hexadecadien-1-ol—a 16-carbon chain alcohol with trans and cis double bonds at positions 10 and 12, respectively .

Physical and Chemical Properties

Bombykol possesses distinctive physical and chemical characteristics that influence its biological function and detection. The following table summarizes its key properties:

PropertyValue
CAS Registry Number765-17-3
Empirical formulaC₁₆H₃₀O
Molar mass238.41 g/mol
AppearanceColorless to light yellow liquid
Boiling point130–133°C (0.005 Torr)
UV absorption maximum230 nm

These properties, particularly its hydrophobicity and volatility, are essential for its function as an airborne signal molecule that can be detected over considerable distances .

Biosynthesis

Biosynthetic Pathway

The biosynthesis of bombykol occurs in specialized glands of female silkworm moths, primarily during the final pupal stage, 1-2 days prior to adult emergence . Research has elucidated that the biosynthetic pathway begins with the 16-carbon molecule hexadecanoic acid (palmitic acid), which is obtained through fatty acid synthesis using acetyl coenzyme A .

Studies using radioactive tracers have confirmed this pathway. When ¹⁴C-labeled sodium palmitate was injected into female pupae at the abdominal tip, the radioactivity was later detected specifically at the chromatographic position corresponding to bombykol (Rf 0.84) . This experimental evidence firmly established palmitic acid as the precursor to bombykol.

Enzymatic Conversion

The conversion of palmitic acid to bombykol involves multiple enzymatic steps. Initially, palmitic acid is reduced to cetyl alcohol (hexadecan-1-ol). Subsequently, specific dehydrogenase enzymes introduce the characteristic double bonds at positions 10 and 12 with the required stereochemistry .

Researchers extracted and identified the enzyme responsible for this dehydrogenation from the abdominal tips of female Bombyx pupae. The enzyme solution was prepared by homogenizing these tissues with cold water, centrifuging the mixture, and extracting the residue with phosphate buffer at pH 8.0 . This enzyme system plays a crucial role in the final steps of bombykol biosynthesis, converting the saturated alcohol to the unsaturated pheromone.

In 1987, Tetsu Ando and colleagues at the Tokyo University of Agriculture and Technology further detailed the complete biosynthetic pathway. Later, in 1995, Shogo Matsumoto and co-workers at RIKEN demonstrated the biosynthesis of bombykol outside of silkworm cells, representing a significant advancement in understanding the biochemistry of this important signaling molecule .

Biological Function and Activity

Role in Chemical Communication

Bombykol serves as the primary sex pheromone in Bombyx mori, mediating mate-finding behavior with remarkable specificity and sensitivity . Unlike many other moth species that utilize complex pheromone blends, B. mori employs what is considered one of the simplest pheromone systems, where a single compound—bombykol—is sufficient to initiate the full sexual behavior of male moths .

The female moth releases bombykol from specialized pheromone glands called sacculi laterales. These glands develop during the final pupal stage and become fully functional in the adult female moth . When released into the environment, bombykol can be detected by male moths over considerable distances, allowing them to locate potential mates with exceptional precision.

Molecular Recognition and Binding

Pheromone-Binding Proteins

The detection of bombykol by male silkmoths involves a sophisticated molecular machinery, with pheromone-binding proteins (PBPs) playing a crucial role in this process. These proteins serve as carriers that transport the hydrophobic bombykol molecules through the aqueous sensillum lymph to the dendritic membrane of sensory neurons .

In 1999, Jon Clardy and colleagues determined the three-dimensional structure of the B. mori pheromone-binding protein with bound bombykol using X-ray diffraction at 1.8 Å resolution . This groundbreaking work revealed that the PBP consists of six helices, with bombykol binding in a completely enclosed hydrophobic cavity formed by four antiparallel helices. Within this pocket, bombykol is stabilized through numerous hydrophobic interactions with specific amino acid residues .

pH-Dependent Binding Kinetics

The interaction between bombykol and its binding protein exhibits complex, pH-dependent kinetics that are critical for the pheromone's detection and subsequent signal transduction. Transient kinetic studies have determined that the uptake of bombykol by BmorPBP proceeds with an "on" rate of 0.068 ± 0.01 μM⁻¹·s⁻¹ . Given the high concentration of PBP in the sensillar lymph (approximately 10 mM), the half-life for pheromone uptake in vivo is estimated to be just 1 millisecond .

The release of bombykol from the binding protein involves a pH-dependent conformational change, designated as BmorPBP B → BmorPBP A. This is a first-order reaction with a rate constant of 74.1 ± 0.32 s⁻¹, corresponding to a half-life of 9.3 milliseconds . These rapid kinetics are essential for the real-time olfactory navigation that insects require for locating pheromone sources.

Pheromone Receptors and Signal Transduction

Receptor Identification

The final step in bombykol perception involves dedicated olfactory receptors located in the dendritic membranes of specialized sensory neurons. In 2004, researchers identified a male-specific G protein-coupled olfactory receptor gene, designated as Bombyx mori olfactory receptor 1 (BmOR-1), that encodes the bombykol receptor .

This receptor gene possesses several distinctive characteristics:

  • It is located on the Z sex chromosome

  • It has an eight-exon/seven-intron structure

  • It exhibits male-specific expression in the pheromone receptor neurons of male moth antennae

  • Its expression is temporally regulated, occurring during late pupal and adult stages

Significance and Applications

Scientific Impact

The identification of bombykol as the first insect pheromone marked a watershed moment in chemical ecology and insect physiology. This discovery opened the door to understanding chemical communication systems across the animal kingdom and established fundamental principles that continue to guide research in this field .

The bombykol research program pioneered numerous techniques and approaches that have become standard in pheromone research, including:

  • Bioassay-guided fractionation for isolating active compounds

  • Structure determination of trace biological compounds

  • Studying structure-activity relationships in pheromones

  • Elucidating molecular mechanisms of pheromone detection

The decades following bombykol's discovery witnessed exponential growth in pheromone research, with thousands of compounds identified across diverse species .

Practical Applications

Understanding bombykol and similar pheromones has led to practical applications in various fields:

  • Agricultural pest management through pheromone-based monitoring and control systems

  • Development of highly sensitive biosensors inspired by insect olfactory systems

  • Insights into the evolution of chemical communication in animals

  • Structural templates for designing novel molecules that can modulate insect behavior

The exceptional specificity of pheromone systems like that of bombykol has inspired researchers to develop environmentally friendly pest control strategies that target specific pest species without harming beneficial insects or other organisms .

Recent Advances and Future Directions

Contemporary research on bombykol continues to yield new insights using advanced technologies. Recent studies have focused on:

  • Detailed characterization of the bombykol-receptor complex using cryo-electron microscopy

  • Computational modeling of bombykol binding dynamics

  • Genetic regulation of bombykol biosynthesis and receptor expression

  • Development of synthetic biology approaches to produce bombykol and related pheromones

Future research directions may include engineering more efficient pheromone production systems, developing novel pheromone-based pest management strategies, and using bombykol as a model to understand the evolution of chemical communication systems across diverse insect lineages .

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